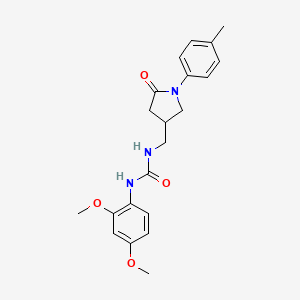
1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a pyrrolidinone ring, and a p-tolyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dimethoxyaniline, p-tolylacetic acid, and isocyanates.
Step 1: The 2,4-dimethoxyaniline is reacted with p-tolylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form an amide intermediate.
Step 2: The amide intermediate is then cyclized to form the pyrrolidinone ring using a dehydrating agent such as phosphorus oxychloride (POCl3).
Step 3: The final step involves the reaction of the pyrrolidinone intermediate with an appropriate isocyanate to form the urea derivative.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis can be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Continuous Flow Process: For large-scale production, continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine:
Pharmacological Activity: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Design: Used as a lead compound in the design of new pharmaceuticals.
Industry:
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
1-(2,4-Dimethoxyphenyl)-3-(p-tolyl)urea: Lacks the pyrrolidinone ring, which may result in different biological activities.
1-(2,4-Dimethoxyphenyl)-3-(3-pyrrolidinyl)urea: Contains a pyrrolidine ring instead of a pyrrolidinone ring, affecting its chemical reactivity and biological properties.
Uniqueness:
- The presence of both the dimethoxyphenyl group and the pyrrolidinone ring in 1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea provides a unique combination of electronic and steric properties, which can influence its reactivity and interaction with biological targets.
This compound’s distinct structure and potential applications make it a valuable subject of study in various scientific fields
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-4-6-16(7-5-14)24-13-15(10-20(24)25)12-22-21(26)23-18-9-8-17(27-2)11-19(18)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYMUHAWLPKJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
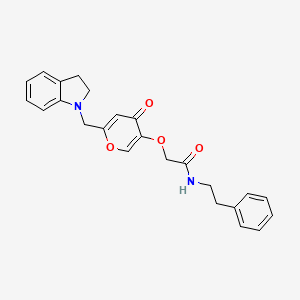
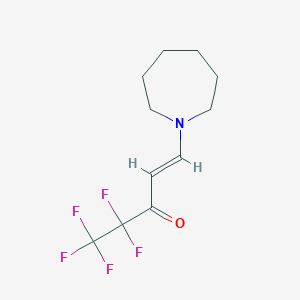
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

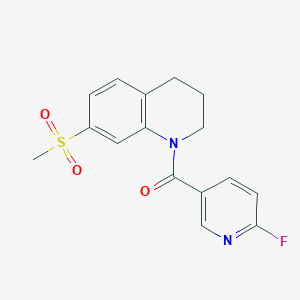
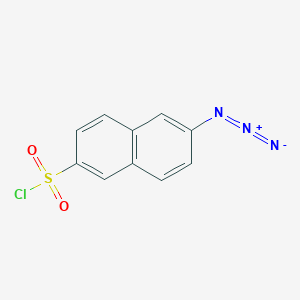
![N-butyl-3-[2-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2504943.png)
![ethyl 4-[5,10,12-trioxo-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl]benzoate](/img/structure/B2504945.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2504952.png)
![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)
